H-DL-Cys.HCl

Descripción

Propiedades

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920537 | |

| Record name | DL-Cysteine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cysteine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10318-18-0, 7048-04-6, 52-89-1 | |

| Record name | DL-Cysteine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cysteine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Core Differences Between H-DL-Cys.HCl and L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between H-DL-Cys.HCl (DL-Cysteine Hydrochloride) and L-Cysteine. For professionals in research and drug development, a precise understanding of their distinct chemical, physical, and biological properties is paramount for accurate experimental design, formulation, and interpretation of results. This document delineates these differences through quantitative data, detailed experimental protocols for differentiation, and visual representations of their unique biological pathways.

Fundamental Distinctions: Stereochemistry and Salt Form

The primary distinctions between this compound and L-Cysteine lie in two key areas: their stereoisomeric composition and their chemical form.

-

L-Cysteine is the naturally occurring, single L-enantiomer of the amino acid cysteine.[1][2] As a proteinogenic amino acid, it is the exclusive stereoisomer incorporated into proteins during ribosomal translation in all known living organisms.[2]

-

This compound is the hydrochloride salt of a racemic mixture of cysteine.[3] This means it contains an equal 50:50 mixture of both the L-cysteine and D-cysteine enantiomers. The ".HCl" designation indicates that it is a hydrochloride salt, a form that enhances the compound's stability and aqueous solubility.[4]

This fundamental difference in stereochemistry is critical, as biological systems are inherently chiral and often exhibit high stereospecificity.

Comparative Physicochemical Properties

The differences in stereochemistry and chemical form manifest in distinct physicochemical properties. The hydrochloride salt form of the racemic mixture significantly impacts its solubility and stability compared to the free amino acid L-cysteine.

| Property | L-Cysteine | This compound (anhydrous) | This compound (monohydrate) | Key Differences & Notes |

| Molecular Formula | C₃H₇NO₂S | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | The addition of HCl and water of hydration increases the molecular weight of the salt forms.[2][3][5] |

| Molecular Weight | 121.16 g/mol | 157.62 g/mol | 175.63 g/mol | Molecular weight must be accounted for when preparing solutions of specific molar concentrations.[2][3][5] |

| Stereochemistry | Pure L-enantiomer (R-configuration) | Racemic (50% L, 50% D) | Racemic (50% L, 50% D) | L-cysteine has an R-configuration due to the priority of the sulfur atom in the Cahn-Ingold-Prelog system.[2] |

| Form | Zwitterionic solid | Hydrochloride salt | Hydrochloride salt | The salt form prevents the zwitterionic state and increases polarity. |

| Solubility in Water | Sparingly soluble (~16 g/L at 20°C) | Very soluble (>300 g/L at 20°C) | Highly soluble | The hydrochloride salt form dramatically increases aqueous solubility, a key consideration for media and buffer preparation.[4][6] |

| pKa Values | pKa₁ (α-COOH): ~1.9pKa₂ (α-NH₃⁺): ~10.7pKa₃ (-SH): ~8.3 | Amino group is protonated | Amino group is protonated | The pKa of the amino group is not relevant in the salt form as it is already protonated by HCl. The aqueous solution is strongly acidic (pH ~1.5-2.5 for a 1% solution).[4] |

| Optical Rotation | Levorotatory | Optically inactive | Optically inactive | As a racemic mixture, this compound does not rotate plane-polarized light. This is a key method for differentiation. |

| Stability | Prone to oxidation to cystine in neutral/alkaline solutions | More stable against oxidation, especially in acidic solutions | More stable against oxidation | The acidic nature of the hydrochloride salt protects the thiol group from oxidation.[2][4] |

Biological and Metabolic Differentiation

The most significant divergence between L-Cysteine and the DL-racemic mixture is in their biological activity and metabolic fate. While L-Cysteine is a fundamental building block for proteins and a precursor to vital molecules like glutathione, D-Cysteine has distinct and separate biological roles and is metabolized by different enzymatic pathways.[2][7]

L-Cysteine Metabolism

L-Cysteine is central to numerous metabolic processes:

-

Protein Synthesis: It is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.[2]

-

Glutathione Synthesis: L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant.[2][8]

-

Taurine and Coenzyme A Synthesis: It serves as a precursor for other essential molecules.

-

Source of Sulfide: It is a key source of sulfide for the formation of iron-sulfur clusters.[2]

D-Cysteine Metabolism and Signaling

The D-enantiomer present in this compound is not utilized for protein synthesis and follows a distinct metabolic path:

-

Enzymatic Racemization: In mammals, D-Cysteine can be endogenously produced from L-Cysteine by the enzyme serine racemase.[7]

-

Metabolism by D-Amino Acid Oxidase (DAO): D-Cysteine is a primary substrate for the peroxisomal enzyme D-amino acid oxidase (DAO).[6][9] This enzyme catalyzes the oxidative deamination of D-amino acids.

-

Hydrogen Sulfide (H₂S) Production: The metabolism of D-Cysteine by DAO leads to the production of 3-mercaptopyruvate, which is then converted to pyruvate and the signaling molecule hydrogen sulfide (H₂S).[10][11] H₂S has roles in neuromodulation and cytoprotection.

-

Neuromodulation: D-Cysteine itself acts as a signaling molecule in the mammalian nervous system, playing a role in neural development by regulating the proliferation of neural progenitor cells through the Akt signaling pathway.[12][13][14]

Experimental Protocols: Chiral Separation of Cysteine Enantiomers

Distinguishing and quantifying the enantiomers in a DL-cysteine mixture is crucial for many research applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.

Principle

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The enantiomers form transient, diastereomeric complexes with the chiral selector on the column, which have different energies and thus different retention times, allowing for their separation and quantification.

Generalized Protocol for Chiral HPLC-MS/MS

This protocol provides a framework for the enantioselective analysis of cysteine. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (from a biological matrix like plasma): a. Reduction: Since cysteine in plasma readily oxidizes to cystine (a disulfide-linked dimer of two cysteines), a reduction step is necessary to analyze the total cysteine content. Incubate 50 µL of plasma with a reducing agent such as 1,4-dithio-DL-threitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4][15] b. Derivatization (Optional but Recommended): To improve chromatographic behavior and detection sensitivity, derivatize the free thiol and/or amino groups. Common derivatizing agents include 4-fluoro-7-nitrobenzofurazan (NBD-F) or AccQ-Tag.[3][4] This step is performed after reduction. c. Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol), often containing 0.1% formic acid, to precipitate proteins.[3] d. Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Collection: Collect the supernatant for injection into the HPLC system.

2. HPLC-MS/MS Conditions:

-

HPLC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chiral Column: A chiral stationary phase column is essential. Examples include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or zwitterionic CSPs (e.g., Chiralpak® ZWIX(+)).[3][16]

-

Mobile Phase: The mobile phase composition is critical for achieving separation. A common approach involves a polar ionic mode. For example, a gradient or isocratic elution using a mixture of Methanol:Acetonitrile:Water with additives like formic acid and ammonium formate.[3][15]

-

Flow Rate: Typically 0.5 - 1.0 mL/min, depending on the column dimensions.[4][16]

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C, for reproducibility.[16]

-

Detection: Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantifying the derivatized enantiomers.[4]

3. Data Analysis: a. The D- and L-enantiomers will elute at different retention times. b. Generate calibration curves for both D- and L-cysteine using standards of known concentrations. c. Quantify the amount of each enantiomer in the sample by comparing its peak area to the respective calibration curve.

Conclusion and Recommendations

The distinction between this compound and L-Cysteine is not trivial; it is a fundamental difference in stereoisomeric composition and chemical form that has profound implications for their physical properties and biological activities.

-

For chemical and formulation purposes, this compound offers superior solubility and stability, making it a more robust choice for preparing stock solutions and in applications where oxidation is a concern. However, its racemic nature must be considered.

-

For biological and cell culture experiments, the choice is critical. L-Cysteine should be used when studying processes involving protein synthesis or natural metabolic pathways like glutathione production. The use of this compound will introduce the D-enantiomer, which is not incorporated into proteins and can activate distinct signaling pathways (e.g., H₂S production, Akt inhibition) or exhibit different toxicological profiles, potentially confounding experimental results.[5]

-

For analytical purposes, it is essential to use methods capable of chiral resolution, such as the HPLC protocol described, when the enantiomeric composition of a sample is unknown or needs to be precisely quantified.

Researchers, scientists, and drug development professionals must carefully select the appropriate compound based on the specific requirements of their study to ensure the validity, accuracy, and reproducibility of their work.

References

- 1. Enantioselective circular dichroism sensing of cysteine and glutathione with gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 10. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 11. Evidence that d-cysteine protects mice from gastric damage via hydrogen sulfide produced by d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids. | Semantic Scholar [semanticscholar.org]

- 13. pnas.org [pnas.org]

- 14. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to H-DL-Cys.HCl: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-DL-Cys.HCl (DL-Cysteine hydrochloride), a synthetically derived amino acid hydrochloride salt. This document details its chemical structure and physicochemical properties, outlines a standard synthesis protocol, and describes its role as an N-methyl-D-aspartate (NMDA) receptor agonist. Furthermore, it includes a detailed experimental protocol for assessing its biological activity through a calcium flux assay and a diagram of the associated signaling pathway. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

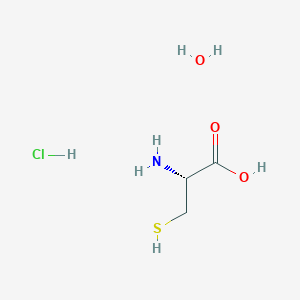

Chemical Structure and Identification

This compound is the hydrochloride salt of DL-cysteine, a racemic mixture of the D- and L-enantiomers of the amino acid cysteine. The presence of the hydrochloride improves the stability and solubility of the cysteine molecule.

Chemical Formula: C₃H₈ClNO₂S

IUPAC Name: 2-amino-3-sulfanylpropanoic acid hydrochloride

CAS Number: 10318-18-0

2D Structure:

3D Structure: A 3D representation of the molecule can be found on databases such as PubChem (CID: 53395091).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 157.62 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 109-112 °C | [1] |

| Solubility | Soluble in water.[2] | [2] |

| pKa (of Cysteine) | pKₐ₁ (COOH) = 1.91, pKₐ₂ (SH) = 8.14, pKₐ₃ (NH₃⁺) = 10.28 (at 25 °C) | [3] |

| Stability | Air sensitive and hygroscopic. More stable in acidic solutions. | [1][4] |

Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound from DL-cysteine, based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize DL-Cysteine hydrochloride from DL-cysteine.

Materials:

-

DL-Cysteine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of DL-cysteine in deionized water with stirring.

-

Acidification: Slowly add an equimolar amount of concentrated hydrochloric acid to the DL-cysteine solution. The reaction is exothermic, so the addition should be done carefully, potentially in an ice bath to control the temperature.

-

Concentration: Concentrate the resulting solution using a rotary evaporator under reduced pressure to remove the water and excess HCl. This will lead to the crystallization of DL-Cysteine hydrochloride.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a cold mixture of ethanol and diethyl ether to remove any remaining impurities.[5]

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) to obtain the final this compound product.[5]

Logical Workflow for this compound Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity: NMDA Receptor Agonism

This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[6] The binding of an agonist, such as this compound, to the NMDA receptor leads to the opening of the ion channel, allowing for an influx of calcium ions (Ca²⁺) into the neuron. This influx of calcium triggers a cascade of downstream signaling events.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by this compound initiates a signaling cascade that plays a significant role in neuronal function. A simplified representation of this pathway is provided below.

Caption: Signaling cascade initiated by this compound binding to the NMDA receptor.

Experimental Protocol: Calcium Flux Assay for NMDA Receptor Agonist Activity

This protocol describes a method to determine the agonist activity of this compound on NMDA receptors expressed in a suitable cell line (e.g., HEK293 cells transfected with NMDA receptor subunits) using a fluorescent calcium indicator such as Fluo-4 AM.

Objective: To measure the increase in intracellular calcium concentration in response to this compound, indicating its agonist activity at the NMDA receptor.

Materials:

-

HEK293 cells expressing NMDA receptors

-

This compound stock solution

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing NMDA receptors into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (e.g., glutamate) and a negative control (HBSS alone).

-

-

Fluorescence Measurement:

-

Immediately after compound addition, measure the fluorescence intensity using a microplate reader or microscope with excitation at ~490 nm and emission at ~520 nm.

-

Record the fluorescence over time to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the positive control.

-

Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

Experimental Workflow for Calcium Flux Assay

Caption: A step-by-step workflow for assessing the NMDA receptor agonist activity of this compound.

Conclusion

This compound is a valuable chemical entity for researchers in neuroscience and drug development. Its role as an NMDA receptor agonist makes it a useful tool for studying the function and modulation of this critical ion channel. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and a robust method for evaluating its biological activity, thereby serving as a comprehensive resource for the scientific community.

References

- 1. DL-Cysteine hydrochloride | 10318-18-0 [amp.chemicalbook.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Cystein – Wikipedia [de.wikipedia.org]

- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0090866A1 - Optical resolution process for DL-cysteine - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Mechanism of Action of DL-Cysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine hydrochloride, a stable and soluble form of the semi-essential amino acid cysteine, plays a pivotal role in cellular physiology and pharmacology. Its mechanism of action is multifaceted, primarily centered on its role as a crucial precursor for the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system. Beyond its contribution to GSH homeostasis, DL-cysteine hydrochloride directly influences cellular signaling through its interaction with N-methyl-D-aspartate (NMDA) receptors and as a substrate for the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the core mechanisms of action of DL-Cysteine hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and biomedical research.

Core Mechanisms of Action

The physiological and pharmacological effects of DL-Cysteine hydrochloride are primarily attributed to three interconnected mechanisms:

-

Glutathione Synthesis and Antioxidant Defense: As a readily available source of L-cysteine, the hydrochloride salt directly fuels the synthesis of glutathione, the most abundant endogenous antioxidant.[1] The availability of cysteine is often the rate-limiting step in GSH synthesis.[2] By augmenting intracellular cysteine levels, DL-Cysteine hydrochloride enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cellular components from damage.[1][3]

-

Modulation of NMDA Receptor Signaling: DL-Cysteine acts as an agonist at the NMDA glutamatergic receptor.[4][5] This interaction can modulate neuronal excitability and synaptic plasticity. The binding of cysteine to the NMDA receptor can influence calcium (Ca²⁺) influx, a critical event in downstream signaling cascades that regulate a host of cellular processes, including gene expression and cell survival.[6][7]

-

Hydrogen Sulfide (H₂S) Production and Signaling: L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[3] Enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) catalyze the conversion of L-cysteine to H₂S.[8][9] H₂S, in turn, can modulate various cellular functions, including inflammation, apoptosis, and vasorelaxation, through mechanisms such as protein S-sulfhydration.[3][10]

Quantitative Data on the Effects of Cysteine

The following tables summarize quantitative data from various studies investigating the effects of cysteine on key biochemical parameters.

Table 1: Effect of L-Cysteine on Reactive Oxygen Species (ROS) Levels

| Cell Type | Treatment | L-Cysteine Concentration | % Reduction in ROS | Reference |

| HT22 mouse hippocampal neuronal cells | 2,3-dimethoxy-1,4-naphthoquinone (DMNQ)-induced oxidative stress | 0.5 mM | Significant reduction | [11] |

| HT22 mouse hippocampal neuronal cells | DMNQ-induced oxidative stress | 1 mM | Significant reduction | [11] |

| HT22 mouse hippocampal neuronal cells | DMNQ-induced oxidative stress | 2 mM | Dose-dependent abrogation | [11] |

Table 2: Neuroprotective Effects of L-Cysteine in a Mouse Model of Glutathione Depletion

| Treatment Group | Dosage | Effect on Memory and Cognitive Impairments | Reference |

| L-buthionine sulfoximine (BSO) | 500 mg/kg/day | Induced neuronal deficits | [11] |

| BSO + L-Cysteine | 15 mg/kg/day | Mitigated neuronal deficits | [11] |

| BSO + L-Cysteine | 30 mg/kg/day | Mitigated neuronal deficits | [11] |

Table 3: Effect of L-Cysteine on Antioxidant Enzyme Activities in Rats

| Dietary L-Cysteine | Catalase Activity | Glutathione Reductase Activity | Reference |

| 2% | Significantly higher than control | Significantly higher than control | [12] |

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by DL-Cysteine hydrochloride.

Experimental Protocols

Quantification of Cysteine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of L-cysteine content in a sample using reverse-phase HPLC.

Materials:

-

DL-Cysteine hydrochloride standard

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen phosphate

-

Phosphoric acid

-

Deionized water

-

Buffer solution (pH 1.2): 3.728g KCl and 7ml HCl dissolved in 1000ml water

-

Forward-phase silica gel bonded glycol chromatographic column

-

HPLC system with UV detector

Procedure:

-

Preparation of Mobile Phase: Dissolve 1.15g of ammonium dihydrogen phosphate in 80ml of deionized water. Adjust the pH to 2.0 with phosphoric acid and then dilute to 1000ml with deionized water. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v).[3]

-

Preparation of Standard Solution: Accurately weigh 20mg of DL-Cysteine hydrochloride reference substance and dissolve it in 100ml of the pH 1.2 buffer solution to obtain a stock solution. Further dilute to achieve a working concentration of 0.20 mg/ml.[3]

-

Sample Preparation: For capsule samples, remove the contents and pulverize. Accurately weigh an amount of powder equivalent to 20mg of cysteine and dissolve it in 50ml of the pH 1.2 buffer solution. Vortex for 15 minutes and then dilute to 100ml with the same buffer.[3]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The L-cysteine content in the sample is determined by comparing the peak area with that of the standard.

Measurement of Total Glutathione Levels

This protocol describes an enzymatic recycling method for the quantitative determination of total glutathione (GSH + GSSG).

Materials:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase (GR)

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Phosphate buffer with EDTA (KPE buffer)

-

5% Metaphosphoric acid

-

Microplate reader

Procedure:

-

Sample Preparation (Tissue): Homogenize the tissue sample in 10 volumes of ice-cold 5% metaphosphoric acid. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. Collect the supernatant for the assay.[13]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

-

Assay:

-

Add the sample supernatant to a microplate well.

-

Add the reaction mixture to the well.

-

Initiate the reaction by adding NADPH.[13]

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of 5-thio-2-nitrobenzoic acid (TNB) formation, the product of the reaction between DTNB and GSH, is proportional to the total glutathione concentration.

-

Quantification: Calculate the glutathione concentration in the sample by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the effects of DL-Cysteine hydrochloride.

Conclusion

DL-Cysteine hydrochloride exerts its biological effects through a sophisticated interplay of antioxidant defense and modulation of key signaling pathways. Its ability to replenish glutathione stores makes it a potent agent for combating oxidative stress. Furthermore, its interactions with NMDA receptors and its role as a precursor to the gasotransmitter H₂S highlight its importance in neuronal signaling and cellular regulation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of the multifaceted mechanisms of DL-Cysteine hydrochloride, offering valuable insights for the development of novel therapeutic strategies targeting oxidative stress-related diseases and neurological disorders. A thorough understanding of these core mechanisms is essential for harnessing the full therapeutic potential of this versatile amino acid derivative.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. L-Cysteine promotes the proliferation and differentiation of neural stem cells via the CBS/H₂S pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Metabolism, and Signaling Mechanisms of Hydrogen Sulfide: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]

- 12. Identification of two cysteine residues that are required for redox modulation of the NMDA subtype of glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

H-DL-Cys.HCl: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) is a synthetically derived amino acid derivative that serves as a crucial component in various biomedical research and drug development applications. This technical guide provides a comprehensive overview of its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its assessment.

Physicochemical Properties

This compound is the hydrochloride salt of the racemic mixture of D- and L-cysteine. The hydrochloride form enhances the stability and solubility of cysteine. Key quantitative data for both the anhydrous and monohydrate forms are summarized below.

| Property | This compound (Anhydrous) | This compound (Monohydrate) |

| CAS Number | 10318-18-0[1] | 96998-61-7 |

| Molecular Formula | C₃H₈ClNO₂S[2] | C₃H₁₀ClNO₃S[3] |

| Molecular Weight | 157.62 g/mol [2] | 175.64 g/mol [3] |

| Melting Point | 109-112 °C[1] | Not specified |

| Solubility | Soluble in water.[1] | Soluble in water. |

| Appearance | White powder[1] | White crystalline powder |

| Synonyms | DL-Cysteine hydrochloride, H-DL-Cys-OH·HCl[1] | DL-Cysteine hydrochloride hydrate |

Core Biological Functions and Signaling Pathways

This compound primarily exerts its biological effects through two main avenues: its role as a precursor to the antioxidant glutathione and its function as an agonist at NMDA glutamatergic receptors.

Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. GSH plays a critical role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis of GSH from its constituent amino acids—cysteine, glutamate, and glycine—occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

NMDA Receptor Signaling Pathway

DL-Cysteine hydrochloride acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[1][4] NMDA receptors are crucial for synaptic plasticity, learning, and memory. Upon binding of agonists like glutamate and a co-agonist such as glycine or D-serine, and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Antioxidant Activity Assessment (DPPH Assay)

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Sample and Control Solutions:

-

Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Prepare a stock solution of ascorbic acid in methanol and serially dilute for a standard curve.

-

-

Assay:

-

In a 96-well plate, add 50 µL of the various concentrations of this compound or ascorbic acid to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, use 50 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

In Vivo Assessment of Delayed-Type Hypersensitivity (DTH) in Rats

This protocol describes a method to assess the effect of this compound on cell-mediated immunity using a rat model of delayed-type hypersensitivity.

Materials:

-

This compound

-

Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)

-

Complete Freund's Adjuvant (CFA)

-

Saline

-

Wistar rats

-

Calipers

Procedure:

-

Sensitization Phase (Day 0):

-

Prepare an emulsion of the antigen (e.g., 1 mg/mL KLH) in an equal volume of CFA.

-

Inject 100 µL of the emulsion subcutaneously at the base of the tail of each rat.

-

Administer this compound (at desired doses) or vehicle control to respective groups of rats daily, starting from day 0.

-

-

Elicitation Phase (Day 7):

-

Challenge the rats by injecting 20 µL of the antigen (1 mg/mL KLH in saline) into the plantar surface of the left hind paw.

-

Inject 20 µL of saline into the right hind paw as a control.

-

-

Measurement (Day 8 - 24 hours post-challenge):

-

Measure the thickness of both hind paws using calipers.

-

The DTH response is quantified as the difference in paw swelling between the antigen-challenged paw and the saline-injected paw.

-

-

Analysis: Compare the DTH response in the this compound-treated groups to the vehicle control group to determine its immunomodulatory effects.

Measurement of Hydrogen Peroxide (H₂O₂) in Plant Tissues

This protocol is adapted from studies on the effect of cysteine on fruit ripening and can be used to assess the impact of this compound on oxidative stress in plant models.

Materials:

-

Plant tissue (e.g., tomato fruit) treated with this compound

-

Trichloroacetic acid (TCA), 0.1% (w/v)

-

Potassium iodide (KI), 1 M

-

Potassium phosphate buffer, 10 mM (pH 7.0)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Homogenize 0.5 g of plant tissue in 5 mL of 0.1% TCA in an ice bath.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for H₂O₂ measurement.

-

-

Assay:

-

In a test tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

-

The reaction develops a yellowish color in the presence of H₂O₂.

-

-

Measurement: Measure the absorbance of the solution at 390 nm.

-

Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. The results are typically expressed as µmol per gram of fresh weight.

Conclusion

This compound is a versatile compound with significant implications in research areas focusing on oxidative stress and neurobiology. Its role as a glutathione precursor underscores its potential as a cytoprotective agent, while its activity at the NMDA receptor highlights its relevance in neuroscience. The standardized protocols provided in this guide offer a framework for researchers to investigate and harness the therapeutic and research potential of this compound.

References

Solubility of H-DL-Cys.HCl in different solvents

An In-depth Technical Guide to the Solubility of H-DL-Cys.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Cysteine Hydrochloride (this compound). Understanding the solubility of this compound is critical for its application in research, particularly in areas such as cell culture, formulation development, and biochemical assays. This document outlines solubility data across various solvents, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Solubility Data

The solubility of this compound is influenced by the solvent, pH, and temperature. The hydrochloride salt form generally enhances solubility in aqueous solutions compared to the free amino acid.[1][2]

Quantitative and Qualitative Solubility

The following table summarizes the available solubility data for this compound and its related forms in different solvents. It is important to note that "cysteine" can be sensitive to redox potential, and in neutral or slightly alkaline aqueous solutions, it can be oxidized by air to form cystine, which is less soluble.[3][4][5] For experiments requiring the reduced form, preparing solutions in an anaerobic chamber with deoxygenated water is recommended.[3]

| Solvent | Form | Solubility | Notes |

| Water | DL-Cysteine HCl | Soluble[6][7][8] | DL-Cysteine hydrochloride monohydrate exhibits high solubility in water.[1] |

| L-Cysteine HCl Monohydrate | 50 mg/mL[5][9] | Yields a clear, colorless solution.[5] | |

| L-Cysteine HCl Monohydrate | 1 M at 20 °C | Yields a clear, colorless solution.[10] | |

| Ethanol | L-Cysteine HCl Monohydrate | ~10 mg/mL[9] | The monohydrochlorides of basic amino acids can be insoluble in alcohol.[2] |

| L-Cysteine | Soluble[4][11] | ||

| DL-Cysteine | Soluble[12] | ||

| Acetone | L-Cysteine HCl Monohydrate | Insoluble[9] | |

| L-Cysteine / DL-Cysteine | Insoluble[4][12] | ||

| DMSO | L-Cysteine | Insoluble[13] | Moisture-absorbing DMSO can reduce solubility.[13] |

| Aqueous HCl | L-Cystine | 50 mg/mL in 1 M HCl[3] | Heat may be required.[3] |

| L-Cystine Dihydrochloride | 50 mg/mL in 2 M HCl | Heat may be required.[14] | |

| DL-Cysteine | 25 mg/mL in 1 N HCl[12] | ||

| Acetic Acid | L-Cysteine / DL-Cysteine | Freely Soluble / Soluble[4][12] |

General Solubility Trend: A study on L-cysteine solubility in 12 different solvents showed the following trend, from lowest to highest solubility: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[15][16]

Effect of pH: The pH of a solution is a critical factor. For cysteine, which has an isoelectric point (pI) of 5.1, solubility is lowest near this pH and increases significantly in more acidic (pH < 2) or alkaline (pH > 8) conditions.[9][14]

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of this compound. The gravimetric method is a widely used and reliable technique for this purpose.[16][17]

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute from the excess solid, and determining its mass.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Sealed, temperature-controlled vessel (e.g., jacketed glass reactor or shaker bath)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known mass or volume of the chosen solvent in the sealed vessel. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Stir the mixture vigorously at a constant, recorded temperature for a sufficient duration to ensure equilibrium is reached (e.g., 24-48 hours). Temperature control is crucial as solubility is temperature-dependent.[16]

-

Phase Separation: Stop the agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation can be used to facilitate clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise volume or mass of the clear supernatant. To avoid transferring any solid particles, it is best practice to use a syringe equipped with a filter.

-

Solvent Evaporation: Place the collected supernatant in a pre-weighed container. Remove the solvent completely using an appropriate method, such as gentle heating in a drying oven or under vacuum. Ensure the temperature is low enough to prevent degradation of the compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dry residue.

-

Calculation: The solubility can be calculated based on the mass of the residue and the initial volume or mass of the supernatant sampled. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Critical Considerations

-

Purity of Compound: Use a high-purity grade of this compound, as impurities can affect solubility.

-

Solvent Quality: Use high-purity, anhydrous solvents where applicable.

-

Atmosphere: Due to the potential for oxidation, especially in aqueous solutions at neutral or basic pH, consider performing the experiment under an inert atmosphere like nitrogen or argon.[3]

-

pH Measurement: For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it significantly impacts the solubility of amino acids.[9]

Visualized Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. JPS6055063B2 - Optical separation method of DL-cysteine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. DL-Cysteine hydrochloride | 10318-18-0 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]

- 11. L-Cysteine, Hydrochloride | 52-89-1 [sigmaaldrich.com]

- 12. DL-Cysteine | 3374-22-9 [chemicalbook.com]

- 13. selleckchem.com [selleckchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of H-DL-Cys.HCl

This guide provides comprehensive safety and handling information for H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) tailored for researchers, scientists, and professionals in drug development. It outlines critical safety precautions, toxicological data, and standardized experimental protocols relevant to the assessment of this compound.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory tract irritation.[2][4]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Toxicological Data Summary

The toxicological profile of cysteine and its salts has been evaluated through various studies. While data specific to the DL-racemic mixture hydrochloride salt is limited, the available information on related compounds provides valuable insights.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD50, Rats: >2,000 mg/kg bw.[6][7] | A 2019 assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported this value for L-cysteine hydrochloride monohydrate.[6][7] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][6] Cysteine HCl was considered non-corrosive in an in vitro skin corrosion test (OECD TG 431).[7] L-Cysteine hydrochloride monohydrate was considered non-irritant in an in vitro skin irritation test (OECD TG 439).[7] | Safety Data Sheets consistently list it as a skin irritant.[1][6] However, in vitro studies on related compounds suggest it may not be corrosive or irritating under specific test conditions.[7] |

| Eye Damage/Irritation | Causes serious eye irritation.[1][6] L-cysteine was found to be slightly irritating to rabbit eyes in an acute eye irritation/corrosion test (OECD TG 405).[7] An in vitro study on L-cysteine HCl using the Bovine Corneal Opacity and Permeability (BCOP) test method (OECD TG 437) predicted it to be a severe eye irritant.[7] | Classified as causing serious eye irritation.[1][6] Both in vivo and in vitro studies on related compounds support this classification.[7] |

| Respiratory Sensitization | May cause respiratory irritation.[2][8] | Inhalation of high concentrations may lead to respiratory tract irritation.[2][8] |

| Germ Cell Mutagenicity | Not expected to be mutagenic.[6] | Based on available data for cysteine and its salts.[6] |

| Carcinogenicity | Not expected to have carcinogenic potential.[6] | A 108-week study on L-cysteine hydrochloride in rats did not show any evidence of carcinogenicity.[9] |

| Reproductive Toxicity | Not expected to cause adverse reproductive or developmental effects at normal dietary intake.[6] Excessive systemic exposure may have the potential to affect fertility.[6] | General assessment based on the physiological role of cysteine.[6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][8] | The primary effect of a single high-dose exposure via inhalation is respiratory tract irritation.[2][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Excessive intake may lead to liver and kidney necrosis.[6] A 4-week repeated-dose oral toxicity study in rats with L-cysteine showed renal injuries.[9] The No-Observed-Adverse-Effect Level (NOAEL) for L-cysteine was determined to be less than 500 mg/kg/day.[9] | Chronic exposure to high doses may impact organ function, particularly the kidneys and liver.[6][9] |

Experimental Protocols

The toxicological data presented are primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key irritation studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[1][5][10][11]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model composed of human-derived keratinocytes is used.[5]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[5]

-

Exposure: The exposure duration is typically up to 4 hours.[1]

-

Viability Assessment: After exposure, the cell viability is determined using the MTT assay, which measures the mitochondrial activity of the cells.[5]

-

Classification:

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[4][8][12][13] It is recommended to perform a weight-of-the-evidence analysis of existing data before conducting this test to minimize animal testing.[8][12]

Methodology:

-

Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.[2][4][13]

-

Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.[8][13] The observation period can extend up to 21 days to assess reversibility.[2][8]

-

Confirmatory Test: If the initial test does not show corrosive or severe irritant effects, the response is confirmed in up to two additional animals.[2][4][8] If severe effects are observed in the second animal, the test is terminated.[12]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[12]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[12]

-

Use a chemical fume hood for handling concentrated forms of the substance.

-

Eyewash stations and safety showers must be readily accessible near the workstation.[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][12]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[5][12]

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

Handling:

-

Wash hands thoroughly after handling.[12]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][12]

-

Protect from moisture as the substance is hygroscopic.[1][12]

-

Store under an inert atmosphere.[12]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical advice.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[12]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions. It is, however, hygroscopic and sensitive to air and light.[1][6][12]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and dust formation.[1][12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][12]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[1][12]

Spills and Disposal

-

Spill Cleanup: For small spills, sweep up and shovel into suitable containers for disposal. Avoid generating dust. Ensure adequate ventilation.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[5] Contaminated packaging should be treated as the product itself.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is crucial to always consult the most current Safety Data Sheet (SDS) for this product and to be fully trained in the proper handling of chemicals before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 3. aksci.com [aksci.com]

- 4. oecd.org [oecd.org]

- 5. senzagen.com [senzagen.com]

- 6. redox.com [redox.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. iivs.org [iivs.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

A Technical Guide to the Racemic Mixture of Cysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis, detoxification, and cellular signaling. Due to its chiral nature, cysteine exists as two enantiomers, L-cysteine and D-cysteine. While L-cysteine is the proteogenic and more biologically common form, the racemic mixture (DL-cysteine) and its hydrochloride salt are of significant interest in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and as a starting material for enantiomerically pure cysteine. This technical guide provides an in-depth overview of the racemic mixture of cysteine hydrochloride, covering its physicochemical properties, resolution methodologies, and its role in relevant biological pathways.

Physicochemical Properties

The hydrochloride salt of cysteine is often used to improve its stability and solubility, especially in acidic conditions.[1] The properties of the racemic mixture of cysteine hydrochloride differ from its constituent enantiomers. Below is a compilation of key physicochemical data for L-cysteine, D-cysteine, and their racemic hydrochloride salts.

Data Presentation

Table 1: Molecular and Physical Properties of Cysteine and its Hydrochloride Salts

| Property | L-Cysteine | D-Cysteine | DL-Cysteine | L-Cysteine HCl (anhydrous) | D-Cysteine HCl (anhydrous) | DL-Cysteine HCl (anhydrous) | L-Cysteine HCl (monohydrate) | D-Cysteine HCl (monohydrate) |

| CAS Number | 52-90-4 | 921-01-7 | 3374-22-9 | 52-89-1 | 32443-99-5 | 10318-18-0 | 7048-04-6 | 32443-99-5 |

| Molecular Formula | C₃H₇NO₂S | C₃H₇NO₂S | C₃H₇NO₂S | C₃H₈ClNO₂S | C₃H₈ClNO₂S | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | C₃H₁₀ClNO₃S |

| Molecular Weight ( g/mol ) | 121.16[1] | 121.16 | 121.16 | 157.62[1] | 157.62[2] | 157.62 | 175.63[1] | 175.63 |

| Melting Point (°C) | 240 (decomposes) | N/A | >197 (decomposes) | N/A | ~185 (decomposes)[3] | 109-112 | 175 | 185 |

| Appearance | White crystalline powder | White crystalline powder | White to off-white crystalline powder | White crystalline powder | White crystalline powder | White powder | White crystals or crystalline powder | White to off-white powder or crystals |

Table 2: Solubility of Cysteine and its Hydrochloride Salts

| Compound | Solvent | Solubility | Temperature (°C) |

| L-Cysteine | Water | Slightly soluble (~16 g/L)[1] | 20 |

| L-Cysteine Hydrochloride | Water | Very soluble (>300 g/L)[1] | 20 |

| L-Cysteine Hydrochloride Monohydrate | Water | 50 mg/mL[4] | N/A |

| DL-Cysteine Hydrochloride | Water | Soluble | N/A |

Resolution of Racemic Cysteine Hydrochloride

The separation of a racemic mixture into its individual enantiomers is a critical process in the pharmaceutical industry, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects. Several methods have been developed for the resolution of racemic cysteine, often utilizing the hydrochloride salt due to its favorable crystalline properties.

Experimental Protocols

Preferential crystallization is a widely used industrial method for resolving racemic mixtures that form conglomerates (a physical mixture of separate crystals of the two enantiomers). The process relies on seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.

Protocol Overview:

-

Preparation of a Supersaturated Solution: A supersaturated solution of DL-cysteine hydrochloride is prepared by dissolving the racemic compound in an aqueous solution of hydrochloric acid at an elevated temperature and then cooling it to a specific temperature where the solution is supersaturated.[5][6]

-

Seeding: The supersaturated solution is inoculated with fine seed crystals of the desired enantiomer (e.g., L-cysteine hydrochloride monohydrate).[5]

-

Crystallization: The solution is gently agitated while maintaining a controlled temperature. The seed crystals act as nucleation sites, promoting the crystallization of only the desired enantiomer from the racemic mixture.

-

Isolation: The crystallized enantiomer is separated from the mother liquor by filtration or centrifugation. The mother liquor, now enriched in the other enantiomer, can be racemized and recycled.

Note: The precise concentrations, temperatures, and cooling rates are critical parameters that need to be optimized for efficient resolution and are often proprietary.

Enzymatic resolution takes advantage of the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For cysteine, this often involves the resolution of an N-acetylated derivative.

Protocol Overview:

-

N-Acetylation: The racemic mixture of cysteine is first converted to N-acetyl-DL-cysteine.

-

Enzymatic Hydrolysis: The N-acetyl-DL-cysteine is then treated with an aminoacylase enzyme. This enzyme specifically catalyzes the hydrolysis of the N-acetyl group from L-cysteine, yielding free L-cysteine and unreacted N-acetyl-D-cysteine.

-

Separation: The resulting mixture of L-cysteine and N-acetyl-D-cysteine can be separated based on differences in their physical and chemical properties, such as solubility.

-

Isolation and Racemization: The desired L-cysteine is isolated. The remaining N-acetyl-D-cysteine can be racemized back to N-acetyl-DL-cysteine and recycled.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Protocol Overview:

-

Column Selection: A suitable chiral stationary phase is selected. For underivatized amino acids like cysteine, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are effective.

-

Mobile Phase Preparation: A mobile phase is prepared, which typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, acetonitrile) and an aqueous buffer with a specific pH.[7] For cysteine enantiomers, a polar ionic elution mode can be employed.[8]

-

Sample Preparation: The racemic cysteine hydrochloride sample is dissolved in a suitable solvent, typically the mobile phase.

-

Chromatographic Separation: The sample is injected into the HPLC system. The enantiomers are separated on the chiral column as they travel at different rates.

-

Detection: The separated enantiomers are detected as they elute from the column, typically using a UV or mass spectrometry detector.[7]

Cysteine in Signaling Pathways

Cysteine plays a pivotal role in cellular signaling, primarily through the redox activity of its thiol group. This reactivity allows cysteine residues in proteins to act as molecular switches, sensing and transducing signals related to oxidative stress.[8]

Cysteine-Mediated Redox Signaling

The thiol group of cysteine can undergo reversible oxidation to form various products, such as sulfenic acid, disulfides, and S-nitrosothiols. These modifications can alter the structure and function of proteins, thereby modulating signaling pathways.

Glutathione Biosynthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The availability of cysteine directly impacts the cell's capacity to counteract oxidative stress.

Conclusion

The racemic mixture of cysteine hydrochloride is a valuable chemical entity, serving as a key starting material for the production of enantiomerically pure L-cysteine and D-cysteine. Understanding its physicochemical properties and the methodologies for its resolution is crucial for researchers and professionals in drug development and other scientific fields. The choice of resolution technique—be it preferential crystallization, enzymatic resolution, or chiral chromatography—depends on factors such as the desired scale of production, purity requirements, and economic considerations. Furthermore, the fundamental role of cysteine in critical biological signaling pathways underscores its importance in cellular health and disease, providing a rationale for the development of cysteine-based therapeutics and diagnostics. This guide provides a foundational understanding to aid in the effective utilization of racemic cysteine hydrochloride in research and development.

References

- 1. What is the difference between L-cysteine hydrochloride and L-cysteine - Gremount [gremountint.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 32443-99-5,D-Cysteine hydrochloride | lookchem [lookchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. EP0090866A1 - Optical resolution process for DL-cysteine - Google Patents [patents.google.com]

- 6. US4613688A - Optical resolution process for DL-cysteine - Google Patents [patents.google.com]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. researchgate.net [researchgate.net]

The Role of Hydrochloride in H-DL-Cys.HCl: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of the racemic mixture of the amino acid cysteine. The addition of hydrochloric acid to form this salt is not a trivial modification; it is a critical chemical alteration that imparts specific, advantageous physicochemical properties essential for research, pharmaceutical, and industrial applications. This technical guide provides an in-depth analysis of the function of the hydrochloride moiety in this compound, focusing on its impact on solubility, stability, and utility in experimental contexts. Detailed experimental protocols are provided, and key biochemical pathways are visualized to offer a comprehensive resource for professionals in the field.

Core Function of the Hydrochloride Moiety

The primary role of converting an organic base, such as the amino group in cysteine, into its hydrochloride salt is to improve its practical utility. This conversion protonates the basic nitrogen atom of the amino group, transforming it from -NH₂ to a positively charged ammonium group, -NH₃⁺, with a chloride counter-ion (Cl⁻). This structural change has profound effects on the molecule's properties.

Enhancement of Aqueous Solubility

One of the most significant functions of the hydrochloride is the dramatic increase in the aqueous solubility of cysteine.[1] The free base form of cysteine is a zwitterion and is only slightly soluble in water. The hydrochloride salt, being an ionic compound, readily dissolves in water and other polar solvents.[1][2] This high solubility is crucial for applications requiring the preparation of aqueous stock solutions, such as in cell culture media, parenteral nutrition formulations, and various biochemical assays.[3]

Improvement of Chemical Stability

Cysteine is highly susceptible to oxidation due to its reactive thiol (-SH) group. In neutral or slightly alkaline solutions, the thiol group can be readily oxidized by dissolved oxygen to form cystine, a disulfide-bonded dimer.[4][5][6] This oxidative degradation is a major challenge in the storage and handling of cysteine.

The hydrochloride salt significantly enhances the stability of cysteine through two primary mechanisms:

-

Acidic Environment: this compound dissolves to create an acidic solution (a 1% aqueous solution has a pH of approximately 1.5-2.5).[2][3] In acidic conditions, the thiol group is protonated and far less reactive, dramatically slowing the rate of oxidation to cystine.[4][6][7]

-

Electronic Stabilization: The protonation of the amino group (-NH₃⁺) provides a degree of steric hindrance and electronic stabilization to the adjacent thiol group, further protecting it from oxidative attack.[2][8]

This enhanced stability extends the shelf-life of the compound and ensures the integrity of the molecule in experimental preparations.

Quantitative Physicochemical Data

The conversion to a hydrochloride salt fundamentally alters key physicochemical parameters of cysteine. The following table summarizes the quantitative differences between the free form and the hydrochloride salt.

| Parameter | DL-Cysteine (Free Form) | This compound (Hydrochloride Salt) | Significance of Change | Reference(s) |

| Molecular Formula | C₃H₇NO₂S | C₃H₇NO₂S·HCl | Addition of HCl moiety | [2][9] |

| Molecular Weight | 121.16 g/mol | 157.62 g/mol (anhydrous) | Increased mass | [2][9] |

| Aqueous Solubility | Slightly soluble (~16 g/L at 20°C) | Very soluble (>300 g/L at 20°C) | ~19-fold increase in solubility, enabling high-concentration stock solutions. | [1][2] |

| Solution pH (1% w/v) | Near neutral (pI ≈ 5.07) | Strongly acidic (pH ≈ 1.5 - 2.5) | Creates an environment that significantly inhibits thiol oxidation. | [2][3] |

| Solid State Stability | Prone to oxidation; requires inert atmosphere storage. | High stability; inhibits oxidation. | Allows for easier handling, longer shelf-life, and less stringent storage conditions. | [2][8] |

Key Signaling and Metabolic Pathways

This compound serves as a delivery form of cysteine, which is a critical molecule in several biological pathways.

Glutathione (GSH) Synthesis Pathway

Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[10] The availability of cysteine directly controls the cell's capacity to replenish its GSH stores and defend against oxidative stress. The hydrochloride salt ensures efficient delivery of stable cysteine for this vital process.

Caption: Two-step enzymatic synthesis of Glutathione (GSH) from Cysteine.

NMDA Receptor Signaling

Cysteine and its metabolic relative, homocysteine, act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and neuronal function.[11] Activation of the NMDA receptor by agonists like cysteine leads to calcium influx and the initiation of downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.

Caption: Cysteine-mediated activation of the NMDA receptor and downstream signaling.

Experimental Protocols and Workflows